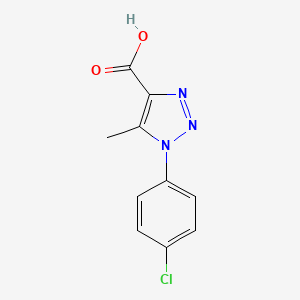

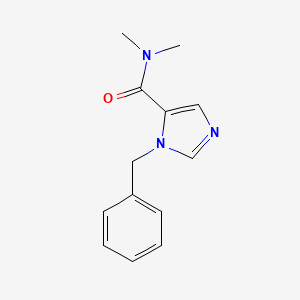

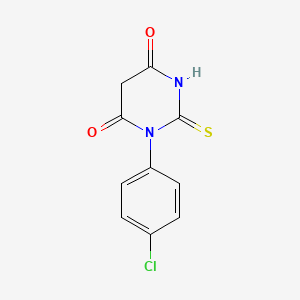

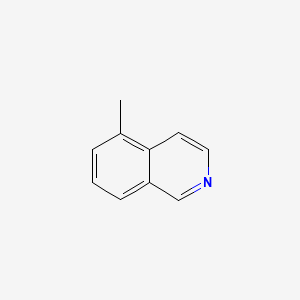

![molecular formula C9H11N3 B1352450 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine CAS No. 43170-96-3](/img/structure/B1352450.png)

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine

説明

“2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine” is a type of fused nitrogen-bridged heterocyclic compound . It is an important class of compounds due to the broad spectrum of biological activity profiles displayed, which strongly depend on the substitution pattern . Several representatives are clinically used, like the unsubstituted imidazole fragment cardiotonic agent olprinone, the 2-substituted analgesic miroprofen, the anticancer agent zolimidine, the 3-substituted antiosteoporosis drug minodronic acid, the 2,3-disubstituted derivatives with sedative and anxiolytic properties, alpidem, saripidem, and necopidem, and the agent for the treatment of insomnia and brain disorders, zolpidem .

Synthesis Analysis

The synthesis of “2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine” has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines, crucial target products and key intermediates, have been developed in the past decade . The emphasis is given on the ecological impact of the methods and on the mechanistic aspects as well . The procedures efficiently applied in the preparation of important drugs and promising drug candidates are also underlined .Chemical Reactions Analysis

Considerable efforts have been devoted in the past decade to the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . The overview of the most efficient and widely applied modern methods provided herein is organized into sections covering the main metal-free methods structured by the type of the reacting species, leading to the formation of similar final products instead of the catalytic systems applied in an attempt to avoid unnecessary drawing duplications .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine” include a molecular weight of 161.20 g/mol, XLogP3-AA of 1.1, Hydrogen Bond Donor Count of 1, Hydrogen Bond Acceptor Count of 2, Rotatable Bond Count of 2, Exact Mass of 161.095297364 g/mol, Monoisotopic Mass of 161.095297364 g/mol, Topological Polar Surface Area of 43 Ų .科学的研究の応用

Optoelectronic Devices

This compound is used in the development of optoelectronic devices due to its luminescent properties, which are essential for the function of these devices .

Sensors

The luminescent features of imidazo[1,2-a]pyridine derivatives make them suitable for use in sensor technology .

Anti-Cancer Drugs

Some derivatives have shown potential as anti-cancer drugs, offering new avenues for treatment options .

Confocal Microscopy and Imaging

These compounds serve as emitters in confocal microscopy and imaging, aiding in detailed biological studies .

Treatment of Gastric Ulcers and Diabetes

Imidazo pyridinone compounds, related to the compound , can be used to treat gastric ulcers and diabetes .

Inhibitory Activities in Biochemistry

They have been evaluated for their inhibitory activities against enzymes like AChE, BChE, and LOX, which are significant in various biochemical pathways .

Antimicrobial Applications

There is research into the antimicrobial evaluation of these compounds, indicating their potential use in combating microbial infections .

Organic Synthesis and Pharmaceutical Chemistry

These compounds are valuable scaffolds in organic synthesis and pharmaceutical chemistry for constructing new molecular entities .

作用機序

Target of Action

The primary targets of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine are fungal pathogens , particularly Candida spp. . This compound has shown excellent antifungal activity against these pathogens . It also has inhibitory activities against Acetylcholinesterase (AChE) , Butyrylcholinesterase (BChE) , and Lipoxygenase (LOX) enzymes .

Mode of Action

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine interacts with its targets by inhibiting the formation of yeast to mold as well as ergosterol formation . Ergosterol is a vital component of fungal cell membranes, and its inhibition leads to cell death . The compound achieves this by computationally simulating against Sterol 14-alpha demethylase (CYP51) , an enzyme involved in ergosterol biosynthesis .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway in fungal pathogens . By inhibiting the enzyme CYP51, it disrupts the production of ergosterol, leading to the destabilization of the fungal cell membrane and ultimately cell death .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine have been analyzed in silico .

Result of Action

The compound exhibits potent activity against Candida spp., including several multidrug-resistant strains . It has shown minimum inhibitory concentration ranges from 4 to 16 µg/mL and minimum fungicidal concentration in the range 4‒32 µg/mL . These concentrations are enough to eliminate the Candida spp .

将来の方向性

The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This Mini-Review summarizes the most effective recent protocols for the eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton with the hope that no significant contributions in the topic are unintentionally overlooked .

特性

IUPAC Name |

2-imidazo[1,2-a]pyridin-2-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c10-5-4-8-7-12-6-2-1-3-9(12)11-8/h1-3,6-7H,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIVCTHRYRVJCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60428706 | |

| Record name | Imidazo[1,2-a]pyridine-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine | |

CAS RN |

43170-96-3 | |

| Record name | Imidazo[1,2-a]pyridine-2-ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60428706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-{imidazo[1,2-a]pyridin-2-yl}ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

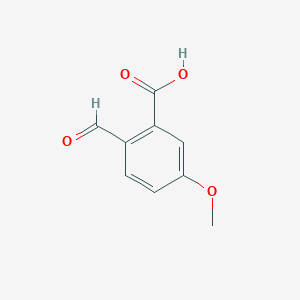

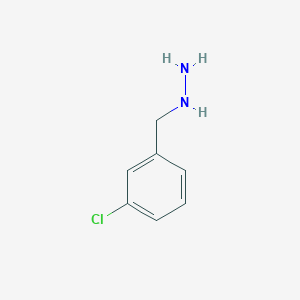

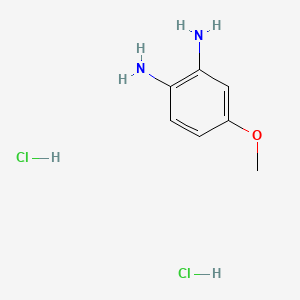

![(2S,3R,4R,5S,6S)-2-(hydroxymethyl)-6-[(1R,2R,3S,4R,5R,6S)-2,3,5-trihydroxy-6-(hydroxymethyl)-4-[[(1R,4S,5R,6R)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxyoxane-3,4,5-triol](/img/structure/B1352391.png)